molecular formula C9H14N2 B12438154 [(3,5-Dimethylphenyl)methyl]hydrazine CAS No. 1007292-97-8

[(3,5-Dimethylphenyl)methyl]hydrazine

Katalognummer: B12438154
CAS-Nummer: 1007292-97-8
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: NGGYDGVXBLGRQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3,5-Dimethylphenyl)methyl]hydrazine is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are widely used in various chemical reactions and applications. This compound is particularly interesting due to its unique structure, which includes a 3,5-dimethylphenyl group attached to a methylhydrazine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Dimethylphenyl)methyl]hydrazine typically involves the reaction of 3,5-dimethylbenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3,5-Dimethylbenzyl chloride+Hydrazine hydrateThis compound+HCl\text{3,5-Dimethylbenzyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 3,5-Dimethylbenzyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

[(3,5-Dimethylphenyl)methyl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

[(3,5-Dimethylphenyl)methyl]hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of [(3,5-Dimethylphenyl)methyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can affect cellular pathways and processes, contributing to the compound’s biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(3,5-Dimethylphenyl)methyl]amine
  • [(3,5-Dimethylphenyl)methyl]hydrazone
  • [(3,5-Dimethylphenyl)methyl]hydrazide

Uniqueness

[(3,5-Dimethylphenyl)methyl]hydrazine is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

1007292-97-8

Molekularformel

C9H14N2

Molekulargewicht

150.22 g/mol

IUPAC-Name

(3,5-dimethylphenyl)methylhydrazine

InChI

InChI=1S/C9H14N2/c1-7-3-8(2)5-9(4-7)6-11-10/h3-5,11H,6,10H2,1-2H3

InChI-Schlüssel

NGGYDGVXBLGRQE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)CNN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.